(1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL
Description
(1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL is a chiral amino alcohol featuring a fluorinated and methoxylated aromatic ring.
Properties
Molecular Formula |
C10H14FNO2 |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1 |
InChI Key |
KIZLDJWEOXVVQS-WKEGUHRASA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)OC)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and ®-1-phenylethylamine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3-fluoro-4-methoxybenzaldehyde with ®-1-phenylethylamine under mild acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired (1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:
Catalyst Selection: Choosing appropriate catalysts to enhance reaction efficiency.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The aromatic ring can be reduced under specific conditions to yield cyclohexane derivatives.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL is a chiral compound drawing interest in scientific fields because of its structural properties and potential applications in medicinal chemistry, organic synthesis, and materials science. The presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group gives it unique chemical reactivity and biological activity, especially relating to enzyme inhibition and receptor binding. Studies focus on its interactions with specific enzymes and receptors, with the fluoro and methoxy groups enhancing its binding affinity and selectivity toward biological targets, which can lead to therapeutic effects.
Potential Applications
(1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL has diverse applications:
- Medicinal Chemistry It is a building block for synthesizing pharmaceutical drugs targeting neurological disorders and other conditions.
- Organic Synthesis It serves as a chiral auxiliary in asymmetric synthesis, guiding the formation of specific stereoisomers of complex molecules.
- Materials Science It is used in creating new materials with enhanced properties, such as improved thermal stability or optical characteristics.
Structural Similarity
Several compounds share structural similarities with (1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL | Fluoro-substituted aromatic ring | Different methoxy position affects reactivity |
| (1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL | Chlorine instead of fluorine | Variations in reactivity due to halogen differences |
| (1R,2S)-1-Amino-1-(3-fluoro-5-hydroxyphenyl)propan-2-OL | Hydroxy group instead of methoxy | Affects solubility and interaction profiles |
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share the propan-2-ol backbone with an amino group and substituted phenyl ring, enabling comparative analysis:
Table 1: Key Structural and Molecular Comparisons
*LogP values estimated using fragment-based methods.
Key Observations:
The 2-fluoro-4-methyl substituent in increases lipophilicity (higher LogP) relative to the target compound, which may influence membrane permeability .
Stereochemical Impact :
- The (1R,2S) configuration in the target compound contrasts with the (1S,2S) and (1R,2R) configurations in and . These stereochemical differences could lead to divergent interactions with chiral receptors or enzymes .
Characterization Data:
- NMR Analysis: reports ¹H NMR shifts for a related fluoro-phenylpropanol (δ 7.34–7.19 ppm for aromatic protons), which align with expected patterns for similar compounds. The target compound’s 3-fluoro-4-methoxy substituents would likely produce distinct coupling patterns due to para-methoxy shielding .
Pharmacological and Physicochemical Implications
- Receptor Binding: Fluorine’s electronegativity and methoxy’s hydrogen-bonding capacity could synergize in targeting enzymes like monoamine oxidases or adrenergic receptors, as seen in related amino alcohols .
Biological Activity
(1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL, with the CAS number 1269959-69-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological implications, and relevant research findings.
The molecular formula of (1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL is CHFNO, with a molecular weight of 199.22 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 333.3 ± 42.0 °C (Predicted) |
| Density | 1.176 ± 0.06 g/cm³ (Predicted) |
| pKa | 12.47 ± 0.45 (Predicted) |
These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological activity.
The biological activity of (1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL is primarily attributed to its interactions at the molecular level, particularly its ability to modulate neurotransmitter systems. The presence of a fluorine atom and a methoxy group in its structure may enhance its binding affinity to specific receptors compared to its non-fluorinated counterparts.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural characteristics exhibit antimicrobial properties. For instance, the fluoro-substituted phenolic compounds have been shown to possess activity against various bacterial strains. While specific data on (1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL is limited, it can be hypothesized that it may also demonstrate similar effects due to the presence of the fluorine atom.
Neuropharmacological Effects
Research has suggested that compounds with amino and aromatic functionalities can influence neurotransmitter levels in the brain. For example, studies on related compounds indicate potential modulation of serotonin and dopamine pathways, which could lead to antidepressant or anxiolytic effects. Further investigation into (1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL is necessary to confirm these effects.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Fluorinated Phenols and Antimicrobial Activity : A study highlighted that fluorinated phenolic compounds exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that (1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL could possess similar antimicrobial properties due to its structural similarities .
- Neuropharmacological Screening : Research on related amino alcohols has shown promising results in modulating neurotransmitter systems, indicating a potential for (1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL in treating mood disorders .
- Toxicological Studies : Investigations into the toxicity profiles of organofluorine compounds suggest that while some derivatives can be toxic, others may have therapeutic benefits. Understanding the safety and efficacy profile of (1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL will be crucial for future applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
